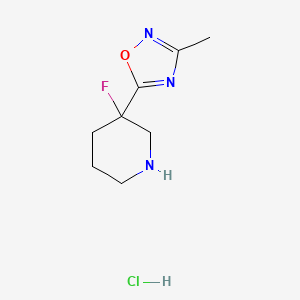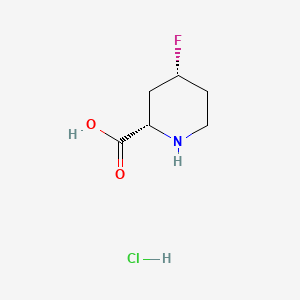![molecular formula C10H18N2O3S B6610807 tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 2866334-54-3](/img/structure/B6610807.png)
tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate, or TBO-C, is an organic compound that is used for a variety of applications in the fields of chemistry, biochemistry, and medicine. TBO-C is a derivative of the 1,3-dioxane family of compounds, and is composed of three rings of carbon atoms, one of which is a thia-azaspiro ring. TBO-C is a white, crystalline solid at room temperature and is soluble in organic solvents such as ether, benzene, and chloroform. It is also soluble in water, but with a much lower solubility than in organic solvents.
Applications De Recherche Scientifique
TBO-C has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer agents, antifungal agents, and anti-inflammatory agents. It has also been used as a reagent in the synthesis of a variety of organic compounds, such as amino acids and peptides. In addition, TBO-C has been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides.
Mécanisme D'action
TBO-C has been shown to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins, thromboxanes, and other compounds involved in inflammation and pain. TBO-C acts as an inhibitor by binding to the active site of the enzyme and preventing the formation of prostaglandins and thromboxanes.
Biochemical and Physiological Effects
TBO-C has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and thromboxanes, which can reduce inflammation and pain. It has also been shown to inhibit the production of nitric oxide, which can reduce the risk of cardiovascular diseases. In addition, TBO-C has been shown to have anti-inflammatory, anti-fungal, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of TBO-C in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions. In addition, it is soluble in both organic and aqueous solvents, making it useful for a variety of applications. However, there are some limitations to the use of TBO-C in laboratory experiments. It is not very stable in the presence of light or heat, and it can be difficult to purify.
Orientations Futures
There are several potential future directions for research on TBO-C. One potential direction is to further explore its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug development, as well as its potential to be used as a reagent in the synthesis of other organic compounds. Finally, further research could be done to explore the stability of the compound, as well as its potential to be used in a variety of other applications.
Méthodes De Synthèse
TBO-C is typically synthesized by a two-step reaction. The first step involves the reaction of tert-butyl alcohol with ethyl isocyanate, which yields an intermediate compound. This intermediate compound is then reacted with a second reagent, usually an aldehyde, to form the desired TBO-C product. The reaction can be further modified by the use of different reagents and solvents, and the reaction can be catalyzed by a variety of reagents, such as pyridine, triethylamine, or sodium hydroxide.
Propriétés
IUPAC Name |
tert-butyl 1-imino-1-oxo-1λ6-thia-6-azaspiro[3.3]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-9(2,3)15-8(13)12-6-10(7-12)4-5-16(10,11)14/h11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCUEINZCVLZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCS2(=N)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)
![2-azabicyclo[3.1.1]heptan-4-ol hydrochloride](/img/structure/B6610788.png)

![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B6610798.png)
![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)
![tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B6610817.png)
